1-(2,3-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, a scaffold known for its versatility in medicinal chemistry. Its structure features a 2,3-dimethylphenyl group at position 1 and a 4-fluorophenylmethyl substitution at position 3. These substituents confer distinct electronic and steric properties, influencing solubility, bioavailability, and target binding. Pyrazolo[3,4-d]pyrimidin-4-one derivatives are often explored as kinase inhibitors or antimicrobial agents due to their ability to modulate enzymatic activity and interact with biological targets .
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O/c1-13-4-3-5-18(14(13)2)25-19-17(10-23-25)20(26)24(12-22-19)11-15-6-8-16(21)9-7-15/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJHOXNAIWDNFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,3-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves multiple steps, typically starting with the preparation of the pyrazolopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the 2,3-dimethylphenyl and 4-fluorophenylmethyl groups can be accomplished through substitution reactions using suitable reagents and conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,3-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings can be replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 1
- 1-(3,5-Dimethylphenyl) analog (CAS 852840-43-8): Replacing the 2,3-dimethylphenyl group with 3,5-dimethylphenyl reduces steric hindrance near the pyrimidinone core. This analog lacks the 4-fluorophenylmethyl group, resulting in lower molecular weight (C₁₃H₁₂N₄O vs. C₂₀H₁₈FN₄O) and altered lipophilicity. Such differences may affect pharmacokinetic properties .
- 1-(2,4-Dimethylphenyl)-5-(prop-2-yn-1-yl) analog (CAS 894997-80-9): The propargyl group at position 5 introduces alkyne functionality, enabling click chemistry modifications.
Substituent Variations at Position 5
- 5-(3-Fluoro-4-methylphenyl) analog (CAS 952569-40-3): Substituting 4-fluorophenylmethyl with 3-fluoro-4-methylphenyl increases hydrophobicity.
- 5-[(3,4-Dichlorophenyl)methyl] analog :
Chlorine atoms at positions 3 and 4 on the phenyl ring enhance electronegativity, which may improve interactions with polar residues in target proteins. However, this substitution increases molecular weight and may introduce toxicity concerns .
Core Modifications and Hybrid Structures
- Chromen-4-one hybrids (Examples 33 and 41): Compounds like 2-(1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one integrate a chromenone moiety. The addition of fluorine atoms improves metabolic stability .
- Thieno[2,3-d]pyrimidin-4-one derivatives (CAS 307341-18-0): Replacing the pyrazolo ring with thieno-pyrimidinone introduces sulfur, altering electronic properties and hydrogen-bonding capacity. Such analogs are explored for antimicrobial activity but may exhibit different ADME profiles .
Pharmacological and Physicochemical Data
Biological Activity
1-(2,3-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound within the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article reviews the biological activity of this specific compound based on recent research findings.
- Molecular Formula : C18H17FN4O
- Molecular Weight : 320.35 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyrimidine core with two distinct aromatic substitutions that may influence its biological interactions.
Antitumor Activity
Research indicates that pyrazole derivatives can exhibit significant antitumor properties. A study demonstrated that compounds similar to this compound showed efficacy against various cancer cell lines. Notably:
- Mechanism of Action : These compounds often inhibit key signaling pathways involved in tumor growth, such as the BRAF(V600E) and EGFR pathways.
- Case Study : In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain pyrazole derivatives induced apoptosis and exhibited synergistic effects when used in combination with doxorubicin .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is supported by its structural features that allow it to interact with inflammatory mediators:
- In Vivo Studies : Compounds with similar structures have shown reduced levels of pro-inflammatory cytokines in animal models of inflammation.
- IC50 Values : Recent studies reported IC50 values for related pyrazole compounds ranging from 54.65 μg/mL to 69.15 μg/mL compared to standard anti-inflammatory drugs like diclofenac sodium .
Antimicrobial Activity
Pyrazole derivatives are also noted for their antimicrobial properties:
- Mechanism : The presence of electron-withdrawing groups enhances the compound's ability to penetrate microbial membranes.
- Evaluation : A range of synthesized pyrazoles demonstrated notable antimicrobial activity against various bacterial strains in laboratory settings .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through SAR studies:
- Substituent Influence : The introduction of methyl and fluorine groups significantly affects the compound's lipophilicity and interaction with biological targets.
- Comparative Analysis : Table 1 summarizes the biological activities of structurally related pyrazoles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
